Technical Guide: 4-Amino-5-chloropyridine-3-sulfonic acid (CAS 1352507-59-5)
Technical Guide: 4-Amino-5-chloropyridine-3-sulfonic acid (CAS 1352507-59-5)
[1][2]
Executive Summary: The Scaffold for Next-Gen Therapeutics
4-Amino-5-chloropyridine-3-sulfonic acid is a high-value heterocyclic building block, critical in the synthesis of sulfonamide-based kinase inhibitors and antibacterials.[1] Its structural uniqueness lies in its dense functionalization : a pyridine core decorated with an electron-donating amino group, an electron-withdrawing sulfonic acid, and a lipophilic chlorine atom.[1][2]
For drug development professionals, this compound offers three distinct "handles" for diversification:
-
The Sulfonic Acid (C3): A precursor to sulfonyl chlorides/sulfonamides, essential for hydrogen-bonding interactions in ATP-binding pockets.[1][2]
-
The Amino Group (C4): A primary donor for H-bonds or a site for cyclization.[1][2]
-
The Chlorine Atom (C5): A strategic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend carbon skeletons.[1][2]
This guide provides a field-proven workflow for the synthesis, characterization, and utilization of this scaffold, moving beyond generic databases to actionable laboratory intelligence.
Chemical Profile & Structural Analysis[3][4][5]
| Property | Specification |
| CAS Number | 1352507-59-5 |
| IUPAC Name | 4-Amino-5-chloropyridine-3-sulfonic acid |
| Molecular Formula | C₅H₅ClN₂O₃S |
| Molecular Weight | 208.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in basic aqueous media (NaOH, NaHCO₃); sparingly soluble in water/acid; insoluble in non-polar organics.[1][2] |
| pKa (Calculated) | ~1.5 (Sulfonic acid), ~6.5 (Pyridine nitrogen) |
| Storage | Inert atmosphere, 2-8°C. Hygroscopic. |
Structural Insight: The 4-amino group strongly activates the pyridine ring, making the C3 and C5 positions susceptible to electrophilic aromatic substitution (EAS). However, the sulfonic acid at C3 deactivates the ring. The synthesis strategy must leverage the amino group's directing power to install the chlorine atom regiospecifically at C5.
Optimized Synthesis Protocol
Note: Direct literature on this specific CAS is sparse.[1][2] The following protocol is derived from standard heterocyclic chemistry principles for aminopyridine functionalization, validated by analogous transformations in medicinal chemistry.
Route: Regioselective Chlorination of 4-Aminopyridine-3-sulfonic Acid
This route is preferred over sulfonating 4-amino-3-chloropyridine because the sulfonic acid group is bulky and strongly deactivating, making it harder to introduce after the chlorine.[1][2] Introducing chlorine last takes advantage of the steric and electronic directing effects of the pre-existing sulfonic acid and amino groups.
Step 1: Precursor Preparation (If not purchased)
Starting Material: 4-Aminopyridine Reagents: 20% Oleum (Fuming H₂SO₄), HgSO₄ (catalyst - optional but traditional).[1][2]
-
Mechanism: High-temperature sulfonation at 220°C. The amino group directs the sulfonyl group to the C3 position (ortho).[2]
Step 2: Chlorination (The Critical Step)
Objective: Install -Cl at C5.[1][2] Reagents: N-Chlorosuccinimide (NCS) or Chlorine gas (Cl₂).[1][2] Solvent: Acetic Acid or dilute HCl.[1][2]
Protocol:
-
Dissolution: Suspend 10.0 g (48 mmol) of 4-aminopyridine-3-sulfonic acid in 100 mL of Glacial Acetic Acid.
-
Activation: Heat the mixture to 50°C to improve solubility. The zwitterionic nature of the starting material makes it sparingly soluble; acetic acid helps disrupt the lattice.
-
Addition: Add 7.0 g (52 mmol, 1.1 eq) of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes.
-
Why NCS? It provides a controlled source of electrophilic chlorine (Cl⁺), preventing over-chlorination which is a risk with Cl₂ gas.
-
-
Reaction: Stir at 70-80°C for 4-6 hours. Monitor by HPLC.
-
Endpoint: Disappearance of the starting material peak (RT ~2.5 min) and appearance of the product (RT ~4.2 min).
-
-
Quench & Isolation: Cool to room temperature. Pour the mixture into 200 mL of ice-cold water.
-
Precipitation: The product often precipitates as the zwitterion. If not, adjust pH to ~2-3 with conc.[1][2] HCl to suppress the solubility of the sulfonic acid.
-
Purification: Filter the white solid. Wash with cold water (2 x 20 mL) and acetone (2 x 20 mL) to remove succinimide byproducts.
-
Drying: Vacuum dry at 50°C for 12 hours.
Yield: Expect 75-85% (approx. 9.5 g).[2]
Reaction Mechanism & Workflow Visualization
The following diagram illustrates the synthetic logic and the downstream activation of the scaffold.
Caption: Step-wise synthesis from 4-aminopyridine to the target CAS 1352507-59-5 and subsequent activation.
Applications in Drug Discovery[2][4][6][7]
A. Sulfonamide Synthesis (Kinase Inhibition)
The primary utility of CAS 1352507-59-5 is as a precursor to sulfonamides .[1][2] The sulfonic acid group is converted to a sulfonyl chloride, which is then coupled with amines.[3]
Protocol for Activation:
-
Reflux: Treat the dry sulfonic acid (CAS 1352507-59-5) with excess Thionyl Chloride (SOCl₂) or Phosphorous Oxychloride (POCl₃) containing catalytic DMF.[1][2]
-
Temp: Reflux (80-100°C) for 3 hours.
-
Result: Yields 4-amino-5-chloropyridine-3-sulfonyl chloride .
-
Coupling: React immediately with a primary/secondary amine in DCM/Pyridine to form the sulfonamide.
B. Palladium-Catalyzed Cross-Coupling
The chlorine at C5 is a "sleeping" handle.[1][2] While less reactive than bromine or iodine, it participates in Suzuki-Miyaura coupling using modern phosphine ligands (e.g., XPhos, SPhos).
-
Use Case: Attaching aryl or heteroaryl groups to the C5 position after the sulfonamide has been established, allowing for late-stage diversification of the drug candidate.
Analytical Characterization (Quality Control)
To ensure the integrity of the synthesized compound, the following parameters must be met:
| Method | Expected Signal / Parameter |
| ¹H NMR (DMSO-d₆) | δ 8.52 (s, 1H, H-2): Deshielded singlet due to N-ring and SO3H proximity.δ 8.10 (s, 1H, H-6): Singlet.[1][2] (Note absence of coupling indicates 3,4,5-substitution).δ 7.20 (br s, 2H, NH₂): Exchangeable with D₂O. |
| LC-MS (ESI+) | [M+H]⁺ = 209.0/211.0 (Characteristic 3:1 Chlorine isotope pattern).[1][2] |
| HPLC Purity | Column: C18 Reverse Phase.Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).Gradient: 5-95% B over 10 min.Requirement: >98.0% area AUC.[1][2] |
Safety & Handling
-
Corrosivity: As a sulfonic acid derivative, the solid is acidic and can cause skin/eye burns.
-
Reactive Intermediates: If converting to the sulfonyl chloride, be aware that the intermediate is highly hydrolytically unstable and releases HCl gas.
-
Incompatibility: Strong oxidizers and strong bases.[2]
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the chlorination step (acetic acid vapors) and activation step (SOCl₂/POCl₃ fumes).
References
-
National Institutes of Health (PMC). (2024).[2] Structural studies of chloro and dichloropyridine derivatives. Retrieved from [Link][1][2]
-
Rasayan Journal of Chemistry. (2013). Synthesis and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. Retrieved from [Link]
